molecular formula C20H24N6O3 B608648 4-[3-(2-甲氧基吡啶-3-基)-吡唑并[1,5-a]嘧啶-5-基]-哌嗪-1-羧酸异丙酯 CAS No. 1454555-29-3

4-[3-(2-甲氧基吡啶-3-基)-吡唑并[1,5-a]嘧啶-5-基]-哌嗪-1-羧酸异丙酯

货号: B608648
CAS 编号: 1454555-29-3
分子量: 396.4 g/mol
InChI 键: GOOYSJIWTIHOGW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

LP-935509 是一种靶向衔接蛋白 2 相关激酶 1 (AAK1) 的小分子抑制剂。它以其在治疗神经性疼痛方面的潜在治疗应用而闻名。 LP-935509 具有很高的脑渗透性,并表现出对 AAK1 以及 BIKE 和细胞周期蛋白 G 相关激酶等其他激酶的有效抑制活性 .

科学研究应用

LP-935509 具有多种科学研究应用,包括:

作用机制

LP-935509 通过抑制衔接蛋白 2 相关激酶 1 (AAK1) 发挥作用。这种激酶在网格蛋白介导的内吞作用和受体运输中起着至关重要的作用。通过抑制 AAK1,LP-935509 打乱了这些过程,导致疼痛信号减少并调节其他细胞通路。 该化合物还抑制其他激酶,如 BIKE 和细胞周期蛋白 G 相关激酶,这有助于其广泛的生物学效应 .

安全和危害

The safety and hazards associated with these compounds can depend on their specific structure and properties. Some compounds in this class have shown cytotoxic activity .

未来方向

These compounds have potential for further exploration, particularly in the field of cancer research . For example, one compound showed acceptable activity in inhibiting TRKA and had potential for further exploration .

生化分析

Biochemical Properties

LP-935509 plays a crucial role in biochemical reactions by inhibiting specific kinases. It is an effective inhibitor of AAK1 with an IC50 of 3.3 nM and a Ki of 0.9 nM . Additionally, LP-935509 inhibits BIKE (IC50 = 14 nM) and GAK (IC50 = 320 nM) . These interactions are ATP-competitive, meaning LP-935509 competes with ATP for binding to the active site of these kinases. The inhibition of these kinases can modulate various cellular processes, including endocytosis and signal transduction.

Cellular Effects

LP-935509 has been shown to influence various cellular processes. It inhibits the phosphorylation of the μ2 subunit of the adaptor protein complex, which is involved in clathrin-mediated endocytosis . This inhibition can affect the internalization of receptors and other proteins, thereby modulating cell signaling pathways. LP-935509 also exhibits dose-dependent inhibition of SARS-CoV-2 S-RBD internalization into host cells . Furthermore, it has been observed to reduce pain behavior in animal models, indicating its potential in modulating pain signaling pathways .

Molecular Mechanism

The molecular mechanism of LP-935509 involves its binding to the active site of AAK1, BIKE, and GAK, where it competes with ATP. By inhibiting these kinases, LP-935509 prevents the phosphorylation of their substrates, which can alter various cellular processes. For instance, the inhibition of AAK1 by LP-935509 reduces the phosphorylation of the μ2 subunit, thereby affecting clathrin-mediated endocytosis . This inhibition can also modulate pain signaling pathways, as evidenced by the reduction in pain behavior in animal models .

Temporal Effects in Laboratory Settings

In laboratory settings, LP-935509 has shown a robust reduction in pain behavior within minutes of administration . The effects of LP-935509 on spontaneous firing in the spinal cord begin within 8 minutes of infusion and achieve near-complete blockade of injury-induced activity by 10 minutes . The blockade persists for another 10 minutes before showing a partial reversal, consistent with an expected reduction in drug levels . These findings indicate that LP-935509 has a rapid onset of action and a relatively short duration of effect in laboratory settings.

Dosage Effects in Animal Models

LP-935509 exhibits dose-dependent effects in animal models. In male C57BL/6J mice with spinal nerve ligation injury, oral administration of LP-935509 at doses of 10, 30, and 60 mg/kg caused a dose-dependent reduction in pain behavior . Similarly, in male Sprague-Dawley rats with chronic constriction injury, LP-935509 at doses of 0.1, 0.3, 1, 3, 10, and 30 mg/kg caused a dose-dependent reversal of thermal hyperalgesia and mechanical allodynia . These findings suggest that LP-935509 is effective at reducing pain behavior in a dose-dependent manner.

Metabolic Pathways

LP-935509 is involved in metabolic pathways that include its interaction with various enzymes. It is metabolized in the liver and exhibits a plasma half-life of 3.6 hours when administered orally . The metabolic pathways of LP-935509 involve its conversion to various metabolites, which are then excreted from the body. The specific enzymes involved in the metabolism of LP-935509 have not been fully elucidated, but it is likely that cytochrome P450 enzymes play a role in its biotransformation.

Transport and Distribution

LP-935509 is transported and distributed within cells and tissues through various mechanisms. It is an orally active compound with 100% oral bioavailability . Upon administration, LP-935509 is distributed throughout the body, including the brain and spinal cord . The compound’s ability to penetrate the blood-brain barrier is particularly important for its efficacy in treating neuropathic pain. LP-935509 binds to AAK1 in the brain and spinal cord, and its binding site occupancy correlates with its antinociceptive effects .

Subcellular Localization

The subcellular localization of LP-935509 is primarily within the cytoplasm, where it interacts with its target kinases. LP-935509 inhibits the phosphorylation of the μ2 subunit of the adaptor protein complex, which is involved in clathrin-mediated endocytosis . This interaction occurs at the plasma membrane and within endocytic vesicles. The specific targeting signals or post-translational modifications that direct LP-935509 to these compartments have not been fully characterized, but its ability to inhibit kinase activity suggests that it is localized to areas where these kinases are active.

准备方法

合成路线和反应条件

LP-935509 是通过一系列化学反应合成的,涉及其核心结构的形成以及随后的官能化。合成路线通常包括以下步骤:

  • 通过缩合反应形成核心结构。
  • 通过引入各种取代基对核心结构进行官能化。
  • 纯化和分离最终产物。

反应条件通常涉及使用有机溶剂、催化剂以及特定的温度和压力条件来优化化合物的产率和纯度 .

工业生产方法

LP-935509 的工业生产涉及将实验室合成放大到更大规模。这需要优化反应条件、纯化过程和质量控制措施,以确保一致性和可重复性。 在工业生产中,通常使用自动化反应器和先进的分析技术来实现高效率和产率 .

化学反应分析

反应类型

LP-935509 会发生各种化学反应,包括:

    氧化: 涉及添加氧气或去除氢气。

    还原: 涉及添加氢气或去除氧气。

    取代: 涉及用另一个官能团取代一个官能团。

常用试剂和条件

    氧化: 常用试剂包括高锰酸钾和过氧化氢。

    还原: 常用试剂包括硼氢化钠和氢化铝锂。

    取代: 常用试剂包括卤素和亲核试剂。

形成的主要产物

从这些反应中形成的主要产物取决于所用试剂和条件。 例如,氧化可能产生氧化衍生物,而还原可能产生 LP-935509 的还原衍生物 .

相似化合物的比较

类似化合物

    LX9211: 另一种具有类似治疗潜力的 AAK1 抑制剂。

    BMT-046091: 用于研究 AAK1 分布和靶点结合的的选择性放射性配体。

LP-935509 的独特性

LP-935509 的独特性在于其高脑渗透性和对多种激酶的有效抑制活性。 它逆转既定疼痛行为的能力及其在各种研究领域的广泛适用性使其成为科学研究的宝贵化合物 .

属性

IUPAC Name

propan-2-yl 4-[3-(2-methoxypyridin-3-yl)pyrazolo[1,5-a]pyrimidin-5-yl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O3/c1-14(2)29-20(27)25-11-9-24(10-12-25)17-6-8-26-18(23-17)16(13-22-26)15-5-4-7-21-19(15)28-3/h4-8,13-14H,9-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOOYSJIWTIHOGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)N1CCN(CC1)C2=NC3=C(C=NN3C=C2)C4=C(N=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Prepared similarly to the preparation of example 5.6.9 from 4-(3-bromo-pyrazolo[1,5-a]pyrimidin-5-yl)-piperazine-1-carboxylic acid isopropyl ester (338.7 mg, 0.9 mmol) and 2-methoxy-3-pyridineboronic acid [163105-90-6] (169.4 mg, 1.1 mmol) to afford 76.0 mg of yellow powder as a free base, mp. 131-132° C. 1H NMR (400 MHz, DMSO-d6) δ ppm 1.22 (d, J=6.06 Hz, 6 H) 3.47-3.56 (m, 4 H) 3.71-3.80 (m, 4 H) 4.00 (s, 3 H) 4.82 (spt, J=6.23 Hz, 1 H) 6.81 (d, J=8.08 Hz, 1 H) 7.08 (dd, J=7.45, 4.93 Hz, 1 H) 7.98 (dd, J=4.93, 1.89 Hz, 1 H) 8.51 (s, 1 H) 8.76 (d, J=7.83 Hz, 1 H) 8.82 (dd, J=7.58, 2.02 Hz, 1 H). 13C NMR (100 MHz, DMSO-d6) δ ppm 21.95, 42.85, 44.06, 53.10, 68.16, 97.21, 98.90, 116.40, 117.17, 134.55, 136.43, 141.99, 144.65, 144.71, 154.26, 155.46, 158.89. LRMS (ESI) m/z 397.1 [(M+H)]+, calc'd for C20H24N6O3: 396.45.
Name
4-(3-bromo-pyrazolo[1,5-a]pyrimidin-5-yl)-piperazine-1-carboxylic acid isopropyl ester
Quantity
338.7 mg
Type
reactant
Reaction Step One
Quantity
169.4 mg
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
LP-935509
Reactant of Route 2
Reactant of Route 2
LP-935509
Reactant of Route 3
Reactant of Route 3
LP-935509
Reactant of Route 4
Reactant of Route 4
LP-935509
Reactant of Route 5
Reactant of Route 5
LP-935509
Reactant of Route 6
Reactant of Route 6
LP-935509
Customer
Q & A

Q1: What is the primary mechanism of action of LP935509?

A1: LP935509 is a dual inhibitor of both Adapter-associated kinase 1 (AAK1) and Bone Morphogenic Protein 2-inducible kinase (BMP2K) [, ]. These kinases are involved in various cellular processes, and inhibiting them can lead to different downstream effects.

Q2: What is the role of LP935509 in hypoxia-induced apoptosis in cardiomyocytes?

A2: Research suggests that LP935509 reduces hypoxia-induced apoptosis in cardiomyocytes []. While the exact mechanism is still under investigation, it is believed that inhibition of BMP2K, rather than AAK1, plays a crucial role in this protective effect. Further research is being conducted to fully understand the signaling pathways involved.

Q3: How does LP935509 impact neuropathic pain, and what is the proposed mechanism?

A3: Studies have shown that LP935509 demonstrates antinociceptive effects in various animal models of neuropathic pain []. It is proposed that LP935509's inhibition of AAK1 in the spinal cord leads to a reduction in pain signaling. This antinociceptive effect appears to be linked to α2 adrenergic signaling, a pathway known to modulate pain perception.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。